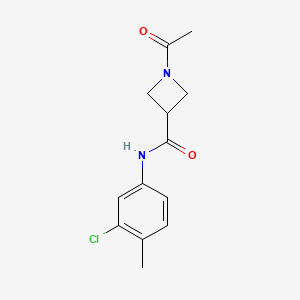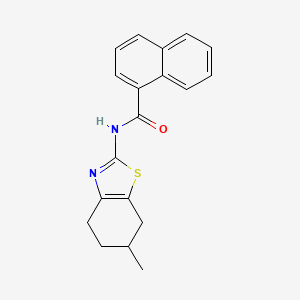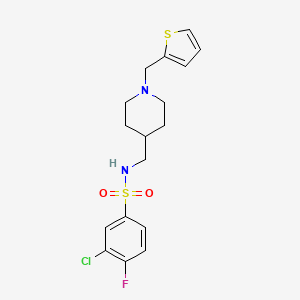
(E)-4-(3-(2-氯苯基)丙烯酰胺)-N-(喹啉-8-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines and acrylates are chemical compounds with potential antitumor properties. The compound , (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide, is a derivative that combines these two functional groups, potentially enhancing its biological activity. Although the specific compound is not directly studied in the provided papers, the research on similar quinolinyl acrylate derivatives suggests that such compounds could have significant therapeutic effects against various diseases, including cancer and parasitic infections .
Synthesis Analysis
The synthesis of quinolinyl acrylate derivatives typically involves the coupling of quinoline moieties with acrylate groups. For instance, a series of 2-(N-cyclicamino)quinolines were synthesized and combined with methyl (E)-3-(aminophenyl)acrylates, demonstrating the versatility of the synthetic approaches for these types of compounds . Although the exact synthesis method for the compound is not detailed, similar synthetic strategies could be employed, such as the use of electrophilic substitution reactions or condensation reactions with appropriate precursors .
Molecular Structure Analysis
The molecular structure of quinolinyl acrylate derivatives is characterized by the presence of a quinoline ring system and an acrylate moiety. These structural features are crucial for the biological activity of the compounds. For example, the presence of a chloro group on the quinoline ring, as seen in the compound of interest, could influence the compound's ability to interact with biological targets . Additionally, the configuration of the acrylamide linkage (E or Z) can affect the compound's biological properties .
Chemical Reactions Analysis
Quinolinyl acrylate derivatives can undergo various chemical reactions, including electrophilic substitution, which can be used to introduce different substituents onto the quinoline ring, potentially modifying the compound's biological activity . Furthermore, the acrylamide group can participate in ene-reduction reactions, as demonstrated by the enantioselective reduction of a related acrylamide compound by fungi, leading to products with a stereogenic center .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinyl acrylate derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of heteroatoms and functional groups like the acrylamide linkage can affect these properties. For instance, the introduction of a chloro substituent on the phenyl ring could impact the compound's lipophilicity, which in turn could influence its absorption, distribution, metabolism, and excretion (ADME) profiles . The enantioselective synthesis of related compounds also highlights the importance of stereochemistry in determining the physical properties of these molecules .
科学研究应用
抗癌活性
(E)-4-(3-(2-氯苯基)丙烯酰胺)-N-(喹啉-8-基)丁酰胺,一种新型喹啉衍生物,已被发现具有显着的抗癌活性。研究表明其对乳腺癌和前列腺癌有效。例如,一些喹啉丙烯酰胺,包括具有 2-氯苯基部分的化合物,对乳腺癌细胞系 MCF7 显示出有希望的结果,与参考药物多柔比星相比表现出更高的活性 (Ghorab 和 Alsaid,2015)。类似地,喹啉基丙烯酸酯衍生物已针对人前列腺癌细胞进行了评估,表明对细胞活力、粘附、迁移、侵袭和体内肿瘤生长的显着抑制作用 (Rodrigues 等,2012)。
抗菌和抗微生物特性
喹啉衍生物,包括类似于 (E)-4-(3-(2-氯苯基)丙烯酰胺)-N-(喹啉-8-基)丁酰胺的化合物,已表现出显着的抗菌和抗真菌活性。例如,某些喹啉丙烯酰胺已显示出抑制细菌和真菌生长,证明了它们作为抗菌剂的潜力 (Ahmed 等,2006)。另一项研究介绍了吡啶和喹啉衍生物的合成和抗菌评价,这些衍生物对各种微生物表现出广泛的活性 (Nabila 等,2017)。
其他应用
喹啉衍生物还在其他各个领域中得到应用。例如,它们已被用于合成近红外区域吸收的新型二向色染料,表明在光学材料和技术中具有潜在用途 (Shahab 等,2015)。此外,它们还参与了与腐蚀抑制、分子对接和光致发光特性相关的研究,展示了它们在科学研究中的多功能性 (Zarrouk 等,2014)。
属性
IUPAC Name |
4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-9-2-1-6-16(18)12-13-20(27)24-14-5-11-21(28)26-19-10-3-7-17-8-4-15-25-22(17)19/h1-4,6-10,12-13,15H,5,11,14H2,(H,24,27)(H,26,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBAQHLPMLUESP-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)
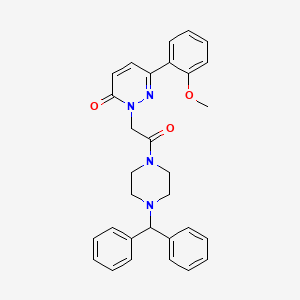
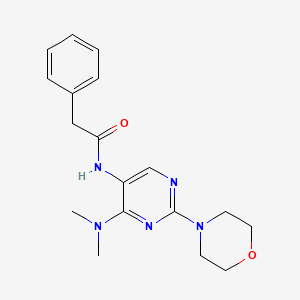
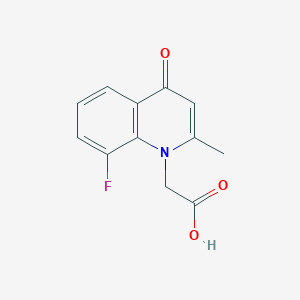
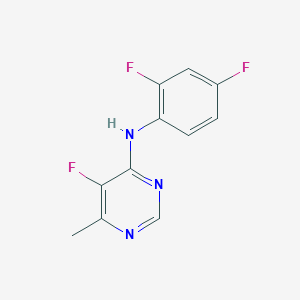
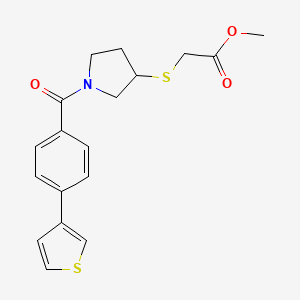
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
